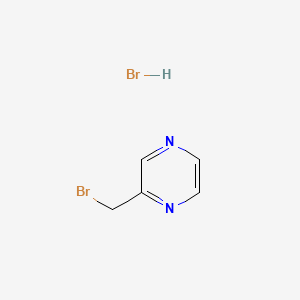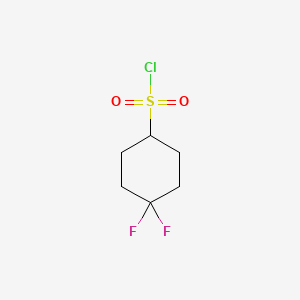
SF 1126 Acetate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SF 1126 Acetate Salt is a novel compound that functions as a phosphoinositide 3-kinase inhibitor. It is a soluble conjugate of LY294002, designed to localize to the tumor vasculature in vivo. This compound is currently under investigation for its potential therapeutic applications in various forms of cancer, particularly due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often implicated in tumor growth and survival .
準備方法
The synthesis of SF 1126 Acetate Salt involves the conjugation of LY294002 with a peptide-based targeting group to enhance its solubility and specificity. The synthetic route typically includes the following steps:
Synthesis of LY294002: This involves the reaction of 2-morpholino-8-phenyl-4H-1-benzopyran-4-one with appropriate reagents under controlled conditions.
Conjugation with Peptide: LY294002 is then conjugated with a peptide that targets integrins within the tumor vasculature. This step is crucial for enhancing the solubility and specificity of the compound.
Acetate Salt Formation: The final step involves the formation of the acetate salt to improve the stability and bioavailability of the compound.
化学反応の分析
SF 1126 Acetate Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SF 1126 Acetate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various biochemical processes.
Biology: The compound is used to investigate the molecular mechanisms underlying cell growth, proliferation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including multiple myeloma and non-Hodgkin’s lymphoma.
作用機序
SF 1126 Acetate Salt exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin. By inhibiting these targets, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
SF 1126 Acetate Salt is unique compared to other phosphoinositide 3-kinase inhibitors due to its enhanced solubility and specificity. Similar compounds include:
LY294002: The parent compound of this compound, which also inhibits phosphoinositide 3-kinase but has poor solubility and off-target effects.
Wortmannin: Another phosphoinositide 3-kinase inhibitor with similar inhibitory effects but limited clinical use due to its toxicity and instability.
This compound stands out due to its ability to target the tumor vasculature specifically, enhancing its therapeutic potential and reducing off-target effects.
特性
CAS番号 |
1186304-53-9 |
|---|---|
分子式 |
C41H52N8O16 |
分子量 |
912.907 |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1 |
InChIキー |
FTIPIWNSNKUCHR-JAQKLANPSA-N |
SMILES |
CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-] |
同義語 |
N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


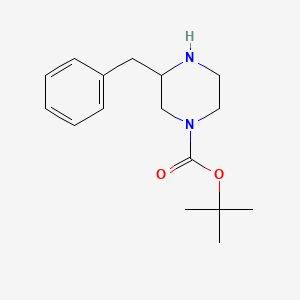
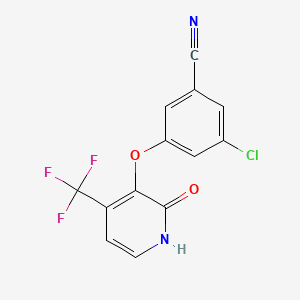
![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

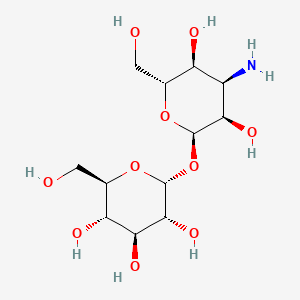
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)
